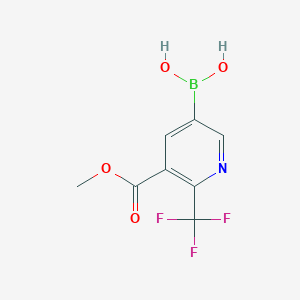
(5-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxycarbonyl group and a trifluoromethyl group. The unique structure of this compound makes it a valuable building block in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the borylation of the corresponding pyridine derivative. One common method is the use of a palladium-catalyzed borylation reaction, where the pyridine derivative is treated with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography to ensure high purity.
化学反応の分析
Types of Reactions
(5-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a hydrocarbon.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in the Suzuki-Miyaura coupling reaction.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Boranes or hydrocarbons.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
科学的研究の応用
(5-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (5-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid involves its ability to form stable complexes with other molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, the compound may target specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
類似化合物との比較
Similar Compounds
(5-Trifluoromethylpyridin-3-yl)boronic acid: Similar structure but lacks the methoxycarbonyl group.
(5-Methoxycarbonylpyridin-3-yl)boronic acid: Similar structure but lacks the trifluoromethyl group.
Uniqueness
The presence of both the methoxycarbonyl and trifluoromethyl groups in (5-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid imparts unique electronic and steric properties, making it more versatile in various chemical reactions compared to its analogs. These substituents can influence the reactivity and selectivity of the compound in different contexts, enhancing its utility in synthetic and industrial applications.
特性
分子式 |
C8H7BF3NO4 |
|---|---|
分子量 |
248.95 g/mol |
IUPAC名 |
[5-methoxycarbonyl-6-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H7BF3NO4/c1-17-7(14)5-2-4(9(15)16)3-13-6(5)8(10,11)12/h2-3,15-16H,1H3 |
InChIキー |
JOIZHOUZLDYUMW-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(N=C1)C(F)(F)F)C(=O)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


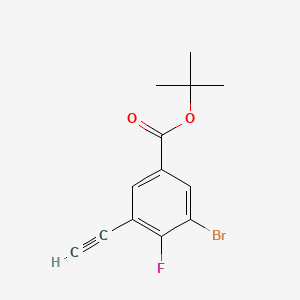
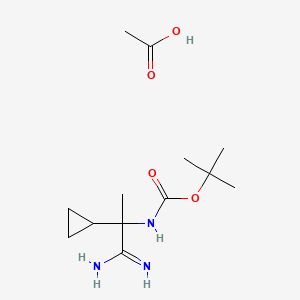
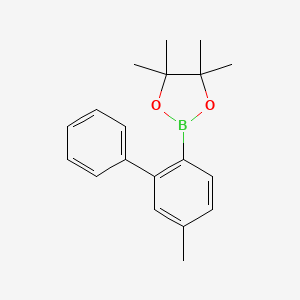
![[(1,1-Dioxo-1lambda6-thian-4-yl)methyl]boronic acid](/img/structure/B15298006.png)
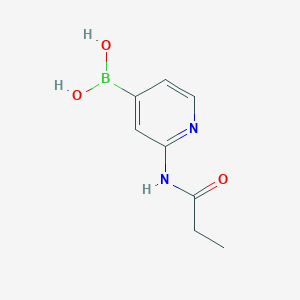
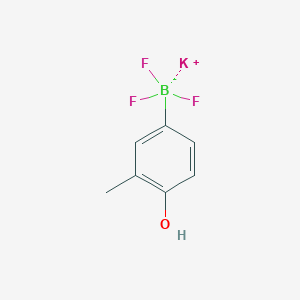
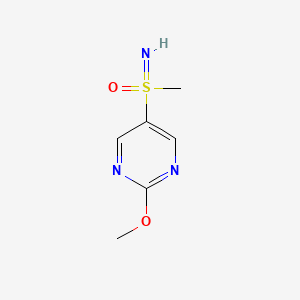

![5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B15298045.png)
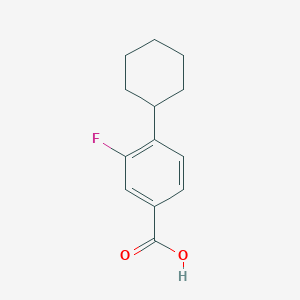
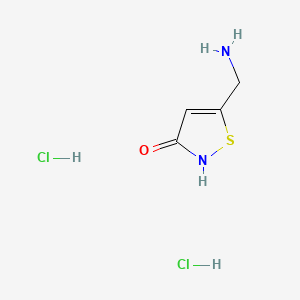
amine hydrochloride](/img/structure/B15298059.png)
![Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15298064.png)
![Methyl 3-{[ethyl(methyl)amino]methyl}benzoate](/img/structure/B15298070.png)
